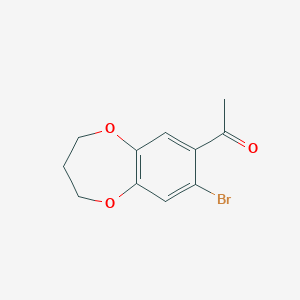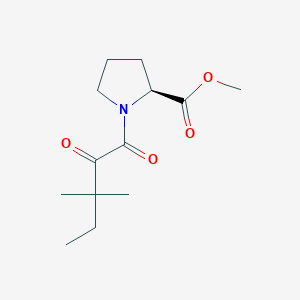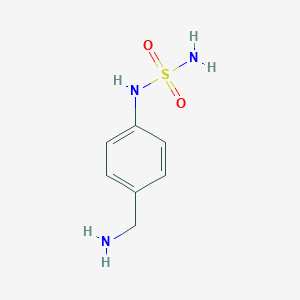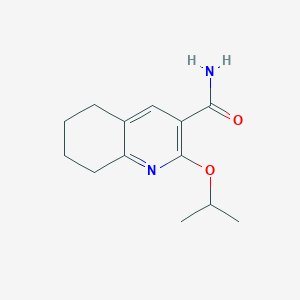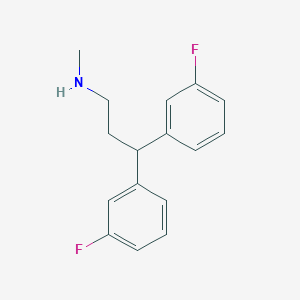
Delucemine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delucemine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the class of compounds known as indole derivatives, and it has been found to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of delucemine is not yet fully understood, but it is believed to involve the inhibition of DNA synthesis. This inhibition may occur through the disruption of the DNA replication process or through the inhibition of enzymes involved in DNA synthesis.
Biochemical and Physiological Effects:
Delucemine has been found to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of bacteria and other microorganisms. Additionally, it has been found to have anti-inflammatory properties, and it has been studied for its potential use in the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of delucemine for lab experiments is its ability to selectively target cancer cells. This makes it a potentially useful tool for studying cancer biology and developing new cancer treatments. Additionally, delucemine has been found to have low toxicity, which makes it a safer alternative to other compounds that may be more harmful to researchers. However, one limitation of delucemine is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on delucemine. One area of interest is its potential use in combination with other compounds for the treatment of cancer. Another area of interest is its potential use in the development of new antimicrobial agents. Additionally, delucemine may be studied for its potential use in the treatment of other diseases, such as inflammatory conditions and neurodegenerative disorders.
In conclusion, delucemine is a chemical compound that has been extensively studied for its potential use in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have been explored in this paper. Further research on delucemine may lead to the development of new treatments for cancer, microbial infections, and other diseases.
Synthesemethoden
The synthesis of delucemine involves the use of several chemical reactions. First, indole-3-acetaldehyde is reacted with malonic acid to form a diethyl ester. This ester is then reacted with hydrazine to form a hydrazone, which is then reacted with methyl iodide to form delucemine.
Wissenschaftliche Forschungsanwendungen
Delucemine has been studied for its potential use in a variety of scientific research applications. It has been found to have antimicrobial properties, and it has been studied for its potential use in the treatment of bacterial infections. It has also been found to have antitumor properties, and it has been studied for its potential use in the treatment of cancer.
Eigenschaften
CAS-Nummer |
186495-49-8 |
|---|---|
Produktname |
Delucemine |
Molekularformel |
C16H17F2N |
Molekulargewicht |
261.31 g/mol |
IUPAC-Name |
3,3-bis(3-fluorophenyl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C16H17F2N/c1-19-9-8-16(12-4-2-6-14(17)10-12)13-5-3-7-15(18)11-13/h2-7,10-11,16,19H,8-9H2,1H3 |
InChI-Schlüssel |
MUGNLPWYHGOJEG-UHFFFAOYSA-N |
SMILES |
CNCCC(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F |
Kanonische SMILES |
CNCCC(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F |
Andere CAS-Nummern |
186495-49-8 |
Synonyme |
NPS 1506 NPS-1506 NPS1506 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1E)-N-Methylethanimidoyl]benzamide](/img/structure/B65674.png)
![6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B65679.png)
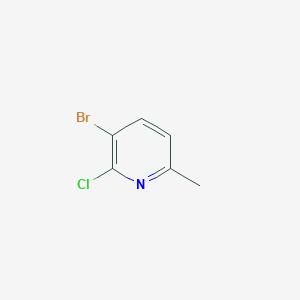
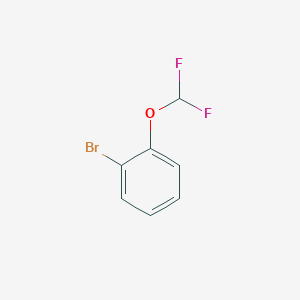
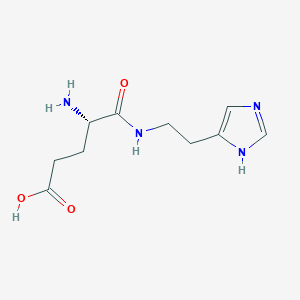
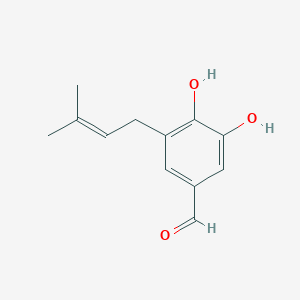
![(2e)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B65689.png)
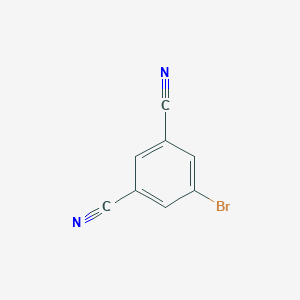
![Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate](/img/structure/B65696.png)
![(3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane](/img/structure/B65697.png)
